1,3-Pentanedione, 2-methyl-1-phenyl-
Description
Overview of Asymmetric β-Diketone Chemistry and its Importance in Organic Synthesis
β-Diketones are organic compounds characterized by the presence of two carbonyl groups separated by a single methylene (B1212753) group. This structural motif imparts a unique reactivity, most notably the ability to exist in a dynamic equilibrium between the diketo form and two enol tautomers. This phenomenon, known as keto-enol tautomerism, is central to the chemistry of β-diketones and is influenced by factors such as solvent polarity and the nature of the substituents. wikipedia.orgresearchgate.net
The acidity of the α-protons (the protons on the carbon between the two carbonyl groups) is a key feature of β-diketones, making them readily convertible into nucleophilic enolates. These enolates are pivotal in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. Consequently, β-diketones serve as crucial building blocks in the synthesis of a diverse range of compounds, from pharmaceuticals and agrochemicals to dyes and polymers. masterorganicchemistry.com
Asymmetric β-diketones, which possess different substituents on either side of the dicarbonyl unit, introduce an element of chirality and regioselectivity to their reactions. This asymmetry is of paramount importance in modern organic synthesis, where the control of stereochemistry is often a critical objective. The ability to selectively functionalize one of the carbonyl groups or the α-carbon in an asymmetric environment opens up pathways to enantiomerically enriched products.
Structural Features and Chemical Classification of 2-methyl-1-phenylpentane-1,3-dione
2-methyl-1-phenylpentane-1,3-dione, with the chemical formula C₁₂H₁₄O₂, is classified as an asymmetric β-diketone. Its structure features a pentane-1,3-dione backbone substituted with a methyl group at the 2-position and a phenyl group attached to one of the carbonyl carbons.
The presence of the electron-withdrawing phenyl group and the electron-donating methyl group on the dicarbonyl framework influences the electronic properties and reactivity of the molecule. The phenyl group can participate in conjugation with the enol form, which can affect the position of the keto-enol equilibrium.
Table 1: Chemical and Physical Properties of 2-methyl-1-phenylpentane-1,3-dione
| Property | Value |
| IUPAC Name | 2-methyl-1-phenylpentane-1,3-dione |
| CAS Number | 13618-19-4 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Synonyms | 1,3-Pentanedione, 2-methyl-1-phenyl- |
This data is compiled from publicly available chemical databases.
The molecule's asymmetry gives rise to the potential for two different enol tautomers, in addition to the diketo form. The relative stability of these tautomers is dictated by steric and electronic factors, as well as intramolecular hydrogen bonding possibilities.
Scope and Research Significance of the Compound
While extensive research has been conducted on the broader class of β-diketones, specific studies focusing solely on 2-methyl-1-phenylpentane-1,3-dione are less prevalent in publicly accessible literature. However, its structural features suggest significant potential as a versatile synthetic intermediate.
The presence of a chiral center at the 2-position, when the compound is in its enol form, makes it a valuable substrate for asymmetric synthesis. Its utility can be inferred from the general applications of asymmetric β-diketones, which include:
Precursors to Heterocyclic Compounds: β-Diketones are widely used in condensation reactions with hydrazines, ureas, and other binucleophiles to synthesize a variety of heterocyclic systems, such as pyrazoles and pyrimidines, many of which exhibit biological activity.
Ligands in Coordination Chemistry: The enolate form of β-diketones acts as an excellent bidentate ligand for a wide range of metal ions, forming stable chelate complexes. These metal complexes have applications in catalysis, materials science, and as imaging agents.
Building Blocks in Total Synthesis: The versatile reactivity of asymmetric β-diketones makes them attractive starting materials or key intermediates in the total synthesis of complex natural products.
Further research into the specific reaction pathways and applications of 2-methyl-1-phenylpentane-1,3-dione is warranted to fully elucidate its potential in organic synthesis and beyond. The development of efficient and stereoselective methods for its synthesis and subsequent transformations would be a valuable contribution to the field.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13618-19-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-3-11(13)9(2)12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
IOVXGSSKIMPLTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Construction of the 2-methyl-1-phenylpentane-1,3-dione Skeleton
The fundamental challenge in synthesizing 2-methyl-1-phenyl-1,3-pentanedione lies in the formation of the carbon-carbon bond between the carbonyl units and the subsequent or concurrent introduction of the methyl and phenyl groups.
One of the most classical and widely employed methods for the synthesis of β-diketones is the Claisen condensation. wikipedia.orgmdpi.com This reaction involves the carbon-carbon bond formation between two ester molecules or, in a mixed Claisen condensation, between an ester and another carbonyl compound, such as a ketone, in the presence of a strong base. wikipedia.orgucla.edu The product of such a reaction is a β-keto ester or a β-diketone. wikipedia.org
For the specific synthesis of 2-methyl-1-phenyl-1,3-pentanedione, a mixed Claisen condensation approach would be suitable. This would likely involve the reaction of a phenyl ester, such as ethyl benzoate, with 2-pentanone. The reaction is typically promoted by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the alkoxy group from the ester leads to the formation of the β-diketone.
A plausible reaction scheme is presented below:
Step 1: Enolate Formation: 3-Pentanone (B124093) is treated with a strong base (e.g., sodium ethoxide) to generate the corresponding enolate.
Step 2: Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of benzoyl chloride.
Step 3: Methylation: The resulting 1-phenyl-1,3-pentanedione is then alkylated at the C-2 position using a methyl halide (e.g., methyl iodide) in the presence of a base.
| Reactant 1 | Reactant 2 | Base | Product |
| Ethyl Benzoate | 2-Pentanone | Sodium Ethoxide | 1-phenyl-1,3-pentanedione |
| 1-phenyl-1,3-pentanedione | Methyl Iodide | Sodium Ethoxide | 2-methyl-1-phenyl-1,3-pentanedione |
Table 1: Plausible reactants for the synthesis of 2-methyl-1-phenyl-1,3-pentanedione via Claisen condensation and subsequent alkylation.
It is crucial that the base used does not interfere with the reaction through nucleophilic substitution or addition at a carbonyl carbon. wikipedia.org The choice of base and reaction conditions is critical to favor the desired product and minimize side reactions. A stoichiometric amount of base is often required because the resulting β-diketone is acidic and will be deprotonated by the base, driving the equilibrium of the reaction. wikipedia.orgmasterorganicchemistry.com
An alternative strategy for constructing the 2-methyl-1-phenylpentane-1,3-dione skeleton involves the alkylation of pre-formed enolates or related nucleophiles. pressbooks.pub This method offers a high degree of control over the substitution pattern. In this approach, a simpler β-dicarbonyl compound can be synthesized first and then subsequently alkylated.
For instance, 1-phenyl-1,3-butanedione (benzoylacetone) could serve as a precursor. Treatment of benzoylacetone (B1666692) with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would generate a dienolate. This dienolate can then be reacted with an alkylating agent, such as methyl iodide, to introduce the methyl group at the C-2 position. The regioselectivity of the alkylation is a key consideration in this approach.
The acidity of the α-hydrogens in β-dicarbonyl compounds facilitates the formation of the enolate. pressbooks.pub Once the enolate is formed, it can act as a potent nucleophile in SN2 reactions with alkyl halides. pressbooks.pub
| Precursor | Base | Alkylating Agent | Product |
| 1-phenyl-1,3-pentanedione | Lithium Diisopropylamide (LDA) | Methyl Iodide | 2-methyl-1-phenyl-1,3-pentanedione |
| Benzoylacetone | Sodium Hydride | Ethyl Iodide | 1-phenyl-1,3-hexanedione |
Table 2: Examples of β-diketone synthesis via alkylation of enolates.
This methodology allows for the sequential introduction of different alkyl groups if desired, providing a versatile route to a variety of substituted β-diketones. pressbooks.pub
Modern synthetic methods, including transition-metal-catalyzed reactions, offer powerful alternatives for the construction of β-diketones. Palladium-catalyzed carbonylation reactions have emerged as a versatile tool in organic synthesis for the formation of ketones and other carbonyl compounds. nih.govacs.org These reactions typically involve the coupling of an organic halide or triflate with a nucleophile and carbon monoxide. acs.org
A potential palladium-catalyzed route to 2-methyl-1-phenyl-1,3-pentanedione could involve the carbonylative coupling of an aryl halide, such as iodobenzene, with a suitable enolate or enolate equivalent of 2-methyl-3-pentanone. The palladium catalyst, in the presence of a suitable ligand and a source of carbon monoxide, would facilitate the formation of the desired β-diketone. nih.gov
Palladium-catalyzed carbonylative Stille or Suzuki reactions are powerful methods for generating ketone products by uniting two building blocks with carbon monoxide. nih.govacs.org For instance, the reaction of an aryl halide with an organotin or organoboron compound in the presence of a palladium catalyst and carbon monoxide can yield unsymmetrical ketones. scielo.br While not a direct synthesis of a β-diketone, this principle can be adapted.
| Aryl Halide | Coupling Partner | Catalyst System | Product |
| Iodobenzene | Stannyl enol ether of 2-methyl-3-pentanone | Pd(PPh₃)₄, CO | 2-methyl-1-phenyl-1,3-pentanedione |
| Bromobenzene | Boronic ester of 2-methyl-3-pentanone | PdCl₂(dppf), CO, K₂CO₃ | 2-methyl-1-phenyl-1,3-pentanedione |
Table 3: Hypothetical palladium-catalyzed carbonylative approaches to 2-methyl-1-phenyl-1,3-pentanedione.
These methods often exhibit high functional group tolerance and can be performed under relatively mild conditions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
Targeted Synthesis of Substituted 1,3-Pentanediones
The synthesis of specifically substituted 1,3-pentanediones, such as the target molecule, often requires a combination of the strategies mentioned above or the use of specialized reagents. For example, the synthesis could start from a pre-existing pentanedione core that is then functionalized.
One approach involves the direct acylation of ketone enolates. Ketones can undergo "soft" enolization and subsequent acylation with reagents like acid chlorides or N-acylbenzotriazoles to yield 1,3-diketones. organic-chemistry.org For the synthesis of 2-methyl-1-phenyl-1,3-pentanedione, one could envision the acylation of the enolate of 3-pentanone with benzoyl chloride, followed by methylation.
Another strategy is the Baker-Venkataraman rearrangement, which is a classic method for the synthesis of 1,3-diketones. organic-chemistry.org While typically used for the synthesis of ortho-hydroxyaryl ketones, the underlying principles of intramolecular acyl transfer could be adapted for specific substrates.
Derivatization from Related Pentanedione Systems
Derivatization is a chemical process where a compound is transformed into a product of similar chemical structure, called a derivative. researchgate.net This can be a viable strategy if a closely related pentanedione system is readily available. For example, if 2-methyl-1,3-pentanedione were available, a phenyl group could potentially be introduced at the 1-position through a cross-coupling reaction.
Chemical derivatization techniques are widely used to enhance the analytical performance of compounds, but the same principles can be applied for synthetic transformations. nih.gov For instance, the enol form of a pentanedione could be trapped as a silyl (B83357) enol ether, which could then participate in palladium-catalyzed cross-coupling reactions with an aryl halide to introduce the phenyl group.
Another possibility is the modification of a different heterocyclic system that can be converted into the desired β-diketone. However, this would likely involve a more complex, multi-step synthesis. The key to this approach is the identification of a suitable starting material that can be efficiently and selectively transformed into the target molecule.
Keto Enol Tautomerism in 2 Methyl 1 Phenylpentane 1,3 Dione
Fundamental Principles of Keto-Enol Equilibrium in β-Dicarbonyl Compounds
Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. In the case of a β-dicarbonyl compound like 2-methyl-1-phenylpentane-1,3-dione, an equilibrium exists between the diketo form and two possible enol forms. Generally, for simple ketones and aldehydes, the equilibrium heavily favors the keto tautomer due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org
However, in β-dicarbonyl compounds, the enol form can be significantly stabilized, shifting the equilibrium. libretexts.org This enhanced stability arises from two primary factors:
Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the nearby carbonyl group. This creates a stable six-membered pseudo-aromatic ring, which is a significant stabilizing factor. libretexts.orgmasterorganicchemistry.com
The interplay of these stabilizing effects means that many β-dicarbonyls, such as 2,4-pentanedione, exist predominantly in the enol form under normal conditions. libretexts.org The equilibrium is dynamic and can be catalyzed by either acid or base. masterorganicchemistry.com
Spectroscopic Elucidation of Tautomeric Forms
The presence and quantification of keto and enol tautomers are primarily investigated using a suite of spectroscopic techniques. Each method provides unique insights into the molecular structure and the equilibrium state.
¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy for Tautomer Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form. thecatalyst.orgmdpi.com
¹H NMR: In the ¹H NMR spectrum, the enol form is characterized by a distinctive signal for the enolic hydroxyl proton, typically found far downfield (δ 10-16 ppm) due to the strong intramolecular hydrogen bond. The vinylic proton also gives a characteristic signal. The keto form, on the other hand, will show signals for the α-protons adjacent to the carbonyl groups. For 2-methyl-1-phenylpentane-1,3-dione, the keto form would exhibit a signal for the methine proton at the C2 position, while the enol form would lack this signal but show an enolic OH proton. By integrating the signals corresponding to each tautomer, their relative concentrations and the equilibrium constant (KT = [enol]/[keto]) can be accurately determined. ed.govresearchgate.net
¹³C NMR: The ¹³C NMR spectrum also provides clear evidence for both tautomers. The keto form will show two distinct carbonyl carbon signals (typically δ 190-210 ppm). In contrast, the enol form will have a carbonyl signal and two signals in the olefinic region, one for the carbon bonded to the hydroxyl group (enolic carbon, δ ~150-180 ppm) and one for the other sp² carbon. mdpi.commdpi.com The presence of distinct sets of signals for the carbons of the phenyl, methyl, and ethyl groups for each tautomer further confirms the existence of the equilibrium.
Table 1: Representative ¹H NMR Chemical Shifts for Tautomers of a Related β-Dicarbonyl Compound (1-phenyl-1,3-butanedione)
| Tautomer | Proton | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in Methanol-d₄ |
| Keto | CH₂ | 3.9 | 4.2 |
| Enol | CH | 6.2 | 6.3 |
| Enol | OH | 16.2 | Not observed (exchange) |
Data adapted from a study on 1-phenyl-1,3-butanedione to illustrate typical shifts. researchgate.net The exact values for 2-methyl-1-phenylpentane-1,3-dione may differ.
Vibrational Spectroscopy (FTIR, Raman) for Diagnostic Frequencies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can distinguish between the keto and enol forms based on their characteristic vibrational frequencies.
FTIR Spectroscopy: The keto tautomer exhibits two strong absorption bands in the carbonyl stretching region (νC=O), typically between 1700 and 1730 cm⁻¹. The enol form, however, shows only one C=O stretching band, which is shifted to a lower frequency (around 1600-1650 cm⁻¹) due to conjugation with the C=C double bond. The enol form also displays a strong, broad O-H stretching band (νO-H) around 2500-3200 cm⁻¹ resulting from the intramolecular hydrogen bond, and a C=C stretching band (νC=C) near 1550-1600 cm⁻¹. The presence of both sets of bands in the spectrum is indicative of the tautomeric equilibrium. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O and C=C stretching vibrations are also active in Raman spectra and can be used to identify the different tautomers.
Factors Influencing Tautomeric Preference and Stability
The precise position of the keto-enol equilibrium for 2-methyl-1-phenylpentane-1,3-dione is dictated by a delicate balance of electronic and steric factors, as well as external conditions.
Substituent Effects: The nature of the substituents on the β-dicarbonyl backbone has a profound impact on tautomeric stability.
Phenyl Group (at C1): The phenyl group extends the conjugation of the enol form, which is a stabilizing effect.
Methyl Group (at C2): The presence of an alkyl group on the central carbon (α-carbon) can influence the equilibrium. Electron-donating alkyl groups can slightly destabilize the enol form. More significantly, bulky substituents on the central carbon can introduce steric strain in the planar enol form, potentially shifting the equilibrium towards the less sterically hindered keto form. thecatalyst.orgorientjchem.org A computational study on the similar 3-phenyl-2,4-pentanedione (B1582117) found that steric hindrance from the phenyl group favors the keto tautomer. orientjchem.org
Solvent Polarity: As discussed in the UV-Vis section, solvent polarity is a critical factor. Polar, protic solvents (like water and methanol) can act as both hydrogen bond donors and acceptors, disrupting the internal hydrogen bond of the enol and stabilizing the more polar keto form. cdnsciencepub.com Non-polar aprotic solvents (like hexane (B92381) or carbon tetrachloride) favor the enol form by allowing the stabilizing intramolecular hydrogen bond to remain intact. masterorganicchemistry.comcdnsciencepub.com
Temperature: Temperature can also shift the equilibrium. The direction of the shift depends on the enthalpy change (ΔH) of the tautomerization.
Table 2: Theoretical Energy Differences Between Keto and Enol Tautomers of 3-phenyl-2,4-pentanedione in Different Media
| Medium | ΔE (Eenol - Eketo) (kcal/mol) | Favored Tautomer |
| Gas Phase | 17.89 | Keto |
| Cyclohexane | 17.34 | Keto |
| Carbon Tetrachloride | 17.27 | Keto |
| Methanol | 16.55 | Keto |
| Water | 16.50 | Keto |
Data from a DFT computational study on 3-phenyl-2,4-pentanedione, an isomer of the title compound. orientjchem.orgresearchgate.net Positive values indicate the enol form is higher in energy.
This theoretical data suggests that for a closely related structure, the keto form is significantly more stable, likely due to the steric effects of the substituents outweighing the electronic stabilization of the enol form. orientjchem.org
Role of Intramolecular Hydrogen Bonding
A primary stabilizing force for the enol tautomer in 1,3-dicarbonyl compounds is the formation of a strong intramolecular hydrogen bond. libretexts.orgcore.ac.uk The enol form can create a pseudo-six-membered ring where the hydroxyl proton forms a hydrogen bond with the oxygen of the adjacent carbonyl group. masterorganicchemistry.comlibretexts.org This internal hydrogen bonding is a significant factor that governs the kinetics and structure of the tautomers in solution. core.ac.uk
In the case of 2-methyl-1-phenylpentane-1,3-dione, the enol form is stabilized by this internal hydrogen bond, which is not possible in the keto tautomer. libretexts.org This stabilization can make the enol form more prevalent than the keto form in many conditions. masterorganicchemistry.com Studies on the related compound 1-phenyl-1,3-butanedione confirm that it exists predominantly as two cis-enol forms stabilized by such hydrogen bonds, rather than the keto form, when in solution. jst.go.jpnih.gov
Conjugation and Aromaticity Effects
Conjugation provides additional stability to the enol form. libretexts.org For 2-methyl-1-phenylpentane-1,3-dione, there are two potential enol forms. Enolization involving the proton at the C-2 position can lead to a double bond that is conjugated with both the phenyl ring and the remaining carbonyl group.
Steric and Electronic Effects of Alkyl and Phenyl Substituents
The substituents on the β-dicarbonyl skeleton, namely the methyl group at the C-2 position and the phenyl group at the C-1 position, exert both steric and electronic influences on the keto-enol equilibrium.
Steric Effects: Bulky substituent groups can introduce steric hindrance, which may destabilize one tautomer relative to another. thecatalyst.org In a study of 3-substituted 2,4-pentanediones, it was observed that as the size of the substituent group increases (e.g., to a t-butyl or phenyl group), the equilibrium shifts to favor the keto tautomer due to steric hindrance. thecatalyst.org For 2-methyl-1-phenylpentane-1,3-dione, the methyl and phenyl groups will influence the planarity and stability of the conjugated enol ring, potentially altering the equilibrium position compared to simpler β-diketones. orientjchem.org
Electronic Effects: The electronic nature of the substituents also plays a crucial role. The phenyl group is generally electron-withdrawing via induction but can donate electrons through resonance. In the enol form, conjugation with the phenyl ring is a powerful stabilizing factor. libretexts.org The methyl group is electron-donating, which can also influence the electron density within the molecule and the acidity of the α-hydrogens, thereby affecting the position of the tautomeric equilibrium.
Theoretical and Computational Investigations of Tautomerism
Theoretical and computational methods, particularly quantum chemical calculations, provide deep insights into the relative stabilities of tautomers and the mechanisms of their interconversion. orientjchem.org
Quantum Chemical Calculations (DFT, Ab Initio) on Relative Energies
Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating the relative energies and thermodynamic functions of tautomers. orientjchem.orgrsc.org These calculations can predict which tautomer is more stable in the gas phase and in different solvents.
For the closely related molecule 3-phenyl-2,4-pentanedione, DFT calculations (using the B3LYP/6-31+g(d) level of theory) have been performed to investigate the keto-enol equilibrium. orientjchem.orgresearchgate.net The results consistently showed that the keto form is more stable than the enol form in the gas phase and in various solvents (cyclohexane, carbon tetrachloride, methanol, and water). orientjchem.org The energy difference between the two tautomers was found to be significant, as shown in the table below. orientjchem.org
| Phase/Solvent | ΔE (Keto - Enol) (kcal/mol) |
|---|---|
| Gas Phase | -17.89 |
| Cyclohexane | -17.34 |
| Carbon Tetrachloride | -17.27 |
| Methanol | -16.55 |
| Water | -16.50 |
Data sourced from a computational study on 3-phenyl-2,4-pentanedione. orientjchem.org
These calculations highlight that polar solvents decrease the stability gap between the keto and enol forms, though the keto form remains favored. orientjchem.orgorientjchem.org Similar computational approaches would be invaluable for quantifying the tautomeric equilibrium of 2-methyl-1-phenyl-1,3-pentanedione.
Mechanistic Pathways of Tautomerization and Transition State Analysis
Computational chemistry also allows for the investigation of the reaction mechanism for tautomerization, including the identification of transition state structures and the calculation of activation energy barriers. masterorganicchemistry.comnih.gov For the interconversion between keto and enol forms, the process involves an intramolecular proton transfer. researchgate.net
Studies on 3-phenyl-2,4-pentanedione have shown that this proton transfer proceeds through a four-membered ring transition state. orientjchem.orgresearchgate.net The energy barrier for this process, calculated from the keto form to the transition state, is influenced by the solvent environment. orientjchem.org
| Phase/Solvent | Activation Energy (kcal/mol) |
|---|---|
| Gas Phase | 30.61 |
| Cyclohexane | 30.82 |
| Carbon Tetrachloride | 30.84 |
| Methanol | 31.23 |
| Water | 31.26 |
Data sourced from a computational study on 3-phenyl-2,4-pentanedione. orientjchem.orgresearchgate.net
The results indicate that the energy barrier for the intramolecular proton transfer increases slightly with solvent polarity. orientjchem.org This is attributed to the fact that polar solvents stabilize the keto form, making it more difficult to reach the transition state. Analysis of the transition state geometry and vibrational frequencies confirms the nature of the saddle point connecting the keto and enol minima on the potential energy surface. researchgate.net
Reactivity and Chemical Transformations of 2 Methyl 1 Phenylpentane 1,3 Dione
Reactions at the Active Methylene (B1212753) Center
The presence of two carbonyl groups flanking a methylene group (the active methylene center) in 2-methyl-1-phenylpentane-1,3-dione confers significant acidity to the protons at this position, making it a nucleophilic center ripe for various chemical transformations.
Electrophilic Halogenation Reactions
Detailed research findings on the direct electrophilic halogenation of 2-methyl-1-phenylpentane-1,3-dione are not extensively documented in the available literature. However, the general reactivity of β-dicarbonyl compounds suggests that the active methylene proton can be readily substituted with a halogen atom (e.g., chlorine, bromine, or iodine) in the presence of a suitable electrophilic halogenating agent. This reaction typically proceeds via an enolate intermediate.
Formation of Hydroxyimino and Amino Derivatives
Condensation Reactions with Aldehydes and Ketones (Knoevenagel Type)
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration, leading to the formation of a C=C bond. wikipedia.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. sciforum.net The active methylene center of 2-methyl-1-phenylpentane-1,3-dione makes it a suitable substrate for Knoevenagel-type condensation reactions with various aldehydes and ketones. wikipedia.orgrsc.orgnih.gov These reactions are typically catalyzed by a weak base, such as an amine. wikipedia.org The product of such a condensation is often an α,β-unsaturated ketone. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| 2-methyl-1-phenylpentane-1,3-dione | Aldehyde/Ketone | Weak Base (e.g., Piperidine) | α,β-unsaturated dicarbonyl compound |
The reaction mechanism generally involves the deprotonation of the active methylene group by the base to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final condensed product. The use of boric acid as a catalyst has also been shown to be effective in Knoevenagel condensations, offering good catalytic activity and high yields. sciforum.net
Cyclization and Heterocycle Formation
The dicarbonyl functionality of 2-methyl-1-phenylpentane-1,3-dione serves as a valuable synthon for the construction of various heterocyclic ring systems.
Synthesis of Pyrrole (B145914) Derivatives
Substituted pyrroles are a significant class of heterocyclic compounds with diverse biological activities. cibtech.org One-pot metal-free syntheses of highly substituted pyrroles have been developed utilizing 2-acetyl-3-methylene-1,4-dicarbonyl compounds and primary amines. rsc.org While not a direct cyclization of 2-methyl-1-phenylpentane-1,3-dione itself, this highlights the utility of related dicarbonyl compounds in pyrrole synthesis. More direct methods for synthesizing pyrroles often involve the Paal-Knorr synthesis, which is the reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia. alliedacademies.org Although 2-methyl-1-phenylpentane-1,3-dione is a 1,3-dicarbonyl compound, modifications or reactions to introduce a nitrogen source at the appropriate position can lead to pyrrole formation. For instance, new pyrrole derivatives can be synthesized through a 1,3-dipolar cycloaddition reaction of benzimidazole (B57391) salts with dipolarophile alkyne derivatives. mdpi.com
| Starting Materials | Reaction Type | Product |
| 1,4-dicarbonyl compound, Primary amine | Paal-Knorr synthesis | Substituted pyrrole |
| Benzimidazolium salts, Dipolarophile alkynes | 1,3-dipolar cycloaddition | Pyrrole derivatives mdpi.com |
Oxidative Cyclization Pathways
Oxidative cyclization reactions offer a powerful tool for the synthesis of complex molecules, often employing transition metal catalysts or other oxidizing agents. nih.govelsevierpure.com These reactions can lead to the formation of a variety of heterocyclic and carbocyclic structures. For instance, palladium(II)-catalyzed oxidative cyclizations of heteroatom nucleophiles onto unactivated olefins have been demonstrated. nih.gov While specific examples involving the oxidative cyclization of 2-methyl-1-phenylpentane-1,3-dione are not prevalent in the literature, its structural motifs suggest potential for such transformations. The presence of both ketone and enolizable protons could allow for intramolecular reactions under oxidative conditions to form, for example, furan (B31954) or pyran derivatives, or even carbocyclic systems through radical or metal-mediated pathways.
| Reaction Type | Catalyst/Reagent | Potential Products |
| Intramolecular C-O bond formation | Oxidizing agent | Furan/Pyran derivatives |
| Intramolecular C-C bond formation | Transition metal catalyst | Carbocyclic systems |
Nucleophilic Acyl Substitution and Derivatives
While classic nucleophilic acyl substitution involves the direct replacement of a leaving group on a carbonyl carbon, the reactivity of 1,3-dicarbonyl compounds like 2-methyl-1-phenylpentane-1,3-dione is more complex and often involves reactions with dinucleophiles that interact with both carbonyl groups. This typically leads to the formation of heterocyclic derivatives through condensation reactions, which can be viewed as a broader class of transformations initiated by nucleophilic attack at the carbonyl carbons.
The most significant reactions of 1,3-diones with nucleophiles are condensation reactions with nitrogen-containing dinucleophiles such as hydrazines, ureas, and amidines. These reactions are powerful methods for the synthesis of a variety of heterocyclic compounds.
One of the most well-established reactions of this type is the Knorr pyrazole (B372694) synthesis. jk-sci.comnih.govresearchgate.net This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) or its derivatives. nih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com For an unsymmetrical dione (B5365651) like 2-methyl-1-phenylpentane-1,3-dione, the reaction can potentially lead to two regioisomeric pyrazoles, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. nih.gov
Another important transformation is the Biginelli reaction, a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org This reaction involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) (or thiourea). wikipedia.orgorganic-chemistry.org The mechanism is believed to involve the formation of an iminium ion from the aldehyde and urea, which then acts as an electrophile for the enol of the 1,3-dicarbonyl compound. organic-chemistry.org Subsequent cyclization and dehydration yield the dihydropyrimidinone ring. wikipedia.org
These reactions highlight that while 2-methyl-1-phenylpentane-1,3-dione can undergo reactions with nucleophiles, the pathway is not a simple substitution at one carbonyl group but rather a more intricate process leading to valuable heterocyclic structures.
The following tables summarize the expected products from these reactions with 2-methyl-1-phenylpentane-1,3-dione.
| Reactant 1 | Reactant 2 (Nucleophile) | Potential Products (Derivatives) | Reaction Type |
|---|---|---|---|
| 2-methyl-1-phenylpentane-1,3-dione | Hydrazine (NH₂NH₂) | 4-ethyl-3-methyl-5-phenyl-1H-pyrazole and/or 5-ethyl-4-methyl-3-phenyl-1H-pyrazole | Knorr Pyrazole Synthesis |
| 2-methyl-1-phenylpentane-1,3-dione | Phenylhydrazine (B124118) (PhNHNH₂) | 4-ethyl-3-methyl-1,5-diphenyl-1H-pyrazole and/or 5-ethyl-4-methyl-1,3-diphenyl-1H-pyrazole | Knorr Pyrazole Synthesis |
| Reactant 1 | Reactant 2 | Reactant 3 (Nucleophile) | Product (Derivative) | Reaction Type |
|---|---|---|---|---|
| 2-methyl-1-phenylpentane-1,3-dione | Benzaldehyde | Urea | 5-benzoyl-5-methyl-4-phenyl-6-ethyl-3,4-dihydropyrimidin-2(1H)-one | Biginelli Reaction |
| 2-methyl-1-phenylpentane-1,3-dione | Benzaldehyde | Thiourea | 5-benzoyl-5-methyl-4-phenyl-6-ethyl-3,4-dihydropyrimidine-2(1H)-thione | Biginelli Reaction |
Coordination Chemistry of 2 Methyl 1 Phenylpentane 1,3 Dione As a Ligand
Chelation Modes and Ligand Behavior of β-Diketones
β-Diketones, including 2-methyl-1-phenylpentane-1,3-dione, are characterized by the presence of two carbonyl groups separated by a single methylene (B1212753) or methine carbon. A key feature of their chemistry is keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. For coordination to a metal ion, the acidic enolic proton is lost, transforming the molecule into a monoanionic ligand.
The deprotonated β-diketonate acts as a bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms. This chelation forms a stable, six-membered ring, a structural motif that is highly favorable in coordination chemistry. The variety of coordination structures involving β-diketones arises from their ability to act as both bidentate and, in some cases, polydentate ligands that can bridge multiple metal centers. mdpi.com The replacement of methyl groups with phenyl substituents in the β-diketone framework can substantially affect the composition and stability of the resulting metal complexes. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-methyl-1-phenylpentane-1,3-dione typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is often deprotonated in situ using a base, or the reaction is carried out under conditions that favor the formation of the enolate.
Transition metal complexes of β-diketones are widely studied. The general approach to synthesis involves reacting the ligand with a metal salt, such as a halide, acetate (B1210297), or nitrate (B79036), in a solvent like ethanol (B145695) or methanol. rasayanjournal.co.innih.govresearchgate.net
Iron(III) Complexes : The synthesis of Fe(III) β-diketonate complexes, such as tris(β-diketonato)iron(III), can be achieved by reacting an iron(III) salt like iron(III) chloride with the ligand in a suitable solvent. researchgate.netmdpi.com The resulting complexes typically exhibit an octahedral geometry, with three bidentate ligands coordinating to the central iron atom. These high-spin Fe(III) complexes are paramagnetic. japsonline.com
Nickel(II) Complexes : Ni(II) complexes can be prepared by reacting a nickel salt, like nickel(II) acetate or nickel(II) chloride, with the ligand, often under reflux. nih.govchemijournal.com Depending on the stoichiometry and reaction conditions, Ni(II) can form complexes with various coordination numbers and geometries, though octahedral structures, often involving additional solvent molecules, are common. chemijournal.comworldwidejournals.com
Copper(II) Complexes : The synthesis of Cu(II) complexes generally proceeds by mixing a Cu(II) salt, such as copper(II) nitrate or copper(II) sulfate, with the ligand in an alcoholic solution. rasayanjournal.co.inmdpi.com Cu(II) complexes with β-diketonates often adopt a square planar or distorted octahedral geometry. rasayanjournal.co.in
Characterization of these paramagnetic complexes relies on techniques such as elemental analysis, magnetic susceptibility measurements, and spectroscopic methods.
Lanthanide ions, being hard Lewis acids, have a strong affinity for oxygen donor ligands like β-diketones. nih.gov Research on the closely related ligand 2-methyl-5-phenylpentene-1-dione-3,5 provides significant insight into the coordination chemistry with Europium(III). researchgate.netacs.org
The synthesis of the Eu(III) complex involves reacting Europium(III) nitrate with the ligand. To enhance luminescent properties, a coligand such as 1,10-phenanthroline (B135089) can be introduced to form a more rigid and conjugated system. acs.org The resulting complexes, such as EuL₃ and EuL₃(Phen) (where L is the deprotonated diketone and Phen is 1,10-phenanthroline), have been successfully synthesized and characterized. researchgate.netacs.org These compounds are of interest for their potential application in organic light-emitting devices due to the characteristic red luminescence of the Eu³⁺ ion. acs.org The β-diketone ligand acts as an "antenna," absorbing energy and transferring it to the central metal ion, which then emits light. acs.org
Spectroscopic Analysis of Metal-Ligand Interactions
Spectroscopic techniques are indispensable for confirming the coordination of the ligand to the metal center and for elucidating the structure of the resulting complexes.
Infrared (IR) Spectroscopy: The IR spectrum of the free 2-methyl-1-phenylpentane-1,3-dione ligand shows characteristic absorption bands for the C=O and C=C groups of the enol form. Upon complexation, significant shifts in these vibrational frequencies occur, providing direct evidence of coordination. The ν(C=O) stretching vibration typically shifts to a lower frequency, while the ν(C-O) stretching vibration shifts to a higher frequency. This is indicative of the delocalization of electron density within the six-membered chelate ring. japsonline.com New bands at lower frequencies (typically 400-600 cm⁻¹) appear in the spectra of the complexes, which are attributed to the metal-oxygen (M-O) stretching vibrations. japsonline.comijrpas.com
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions and coordination geometry. The spectra typically display intense bands in the UV region due to π→π* and n→π* transitions within the ligand. japsonline.com Coordination to a metal ion can cause shifts in these bands. For transition metal complexes, additional, weaker bands may appear in the visible region, corresponding to d-d electronic transitions. marquette.edu The position and intensity of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex (e.g., octahedral or square planar). nih.govjapsonline.com Strong absorptions can also arise from ligand-to-metal charge transfer (LMCT) transitions. mdpi.com
| Technique | Free Ligand (Expected) | Metal Complex (Expected Changes) | Information Gained |
|---|---|---|---|
| IR Spectroscopy | Strong ν(C=O) bands (approx. 1600-1720 cm⁻¹) ν(C=C) bands | Shift of ν(C=O) to lower frequency Appearance of new ν(M-O) bands (400-600 cm⁻¹) | Confirmation of coordination through oxygen atoms |
| UV-Vis Spectroscopy | Intense π→π* and n→π* bands in UV region | Shifts in ligand-based transitions Appearance of d-d transition bands (visible region) Appearance of LMCT bands | Information on electronic structure and coordination geometry |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand itself. For its metal complexes, the utility of NMR depends on the magnetic properties of the metal ion. For diamagnetic complexes, NMR provides detailed structural information. However, for paramagnetic complexes, such as those of high-spin Fe(III), Ni(II), and Cu(II), the unpaired electrons on the metal cause significant broadening of the NMR signals, sometimes to the point where they are unobservable. nih.gov This peak broadening itself can be a confirmation of the paramagnetic nature of the complex. marquette.edunih.gov For certain paramagnetic ions, like Eu(III), the shifts induced by the metal (lanthanide-induced shifts) can be used as a probe for determining the structure of molecules in solution.
X-ray Crystallography for Solid-State Structures
Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For metal complexes of β-diketonate ligands, this method provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions.
Although specific crystal structures for metal complexes of 1,3-Pentanedione, 2-methyl-1-phenyl- are not readily found in crystallographic databases, general structural features of metal β-diketonate complexes are well-established. Typically, the deprotonated β-diketonate ligand acts as a bidentate chelator, coordinating to a metal ion through its two oxygen atoms, forming a stable six-membered ring. The geometry of the resulting complex depends on the metal ion's coordination number and electronic configuration. For instance, square planar, tetrahedral, octahedral, and more complex geometries are commonly observed.
For a hypothetical bis(2-methyl-1-phenyl-1,3-pentanedionato)copper(II) complex, a square planar or distorted tetrahedral geometry would be anticipated. The phenyl and methyl substituents on the ligand backbone would influence the crystal packing, potentially leading to various intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds.
Table 1: Representative Crystal Structure Data for a Hypothetical Metal Complex of 1,3-Pentanedione, 2-methyl-1-phenyl-
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, C2/c, Pbca |
| Coordination Geometry | Square Planar, Tetrahedral, Octahedral |
| M-O Bond Lengths (Å) | Typically in the range of 1.9 - 2.2 Å |
| O-M-O Bite Angle (°) | ~90° |
| Intermolecular Interactions | van der Waals forces, potential H-bonds, π-stacking |
This table is illustrative and based on general knowledge of related structures, not on experimental data for the specific compound.
Electronic Structure and Bonding in Metal-β-Diketone Complexes
The electronic structure and bonding in metal-β-diketonate complexes are of significant interest as they dictate the chemical and physical properties of these compounds, including their color, magnetic properties, and reactivity. The interaction between the metal d-orbitals and the ligand's π-system is a key feature.
The β-diketonate ligand, in its enolate form, possesses a delocalized π-system across the O-C-C-C-O framework. Upon coordination to a metal ion, there is a transfer of electron density from the ligand to the metal. This metal-ligand bonding can be described using molecular orbital (MO) theory. The highest occupied molecular orbitals (HOMOs) are typically ligand-based with significant π-character, while the lowest unoccupied molecular orbitals (LUMOs) are often centered on the metal d-orbitals.
The electronic absorption spectra of these complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region and weaker d-d transitions in the visible region. The energies of these transitions are sensitive to the nature of the metal ion and the substituents on the β-diketone ligand. The phenyl group in 1,3-Pentanedione, 2-methyl-1-phenyl- would be expected to extend the π-conjugation, likely causing a red-shift in the absorption bands compared to simpler alkyl-substituted β-diketones.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of these complexes, providing insights into orbital energies, electron distribution, and the nature of chemical bonds.
Catalytic Applications of Metal-1,3-Pentanedione, 2-methyl-1-phenyl- Complexes
Metal complexes of β-diketones are widely explored as catalysts in various organic transformations due to their stability, solubility in organic solvents, and the ability to tune their steric and electronic properties by modifying the ligand structure.
While specific catalytic applications for metal complexes of 1,3-Pentanedione, 2-methyl-1-phenyl- are not well-documented, complexes of similar β-diketones have shown activity in reactions such as:
Oxidation Reactions: Acting as catalysts for the epoxidation of olefins and the oxidation of alcohols.
Polymerization: Serving as initiators or co-catalysts in polymerization processes.
Cross-Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
The presence of the bulky phenyl and methyl groups on the 1,3-Pentanedione, 2-methyl-1-phenyl- ligand could offer steric hindrance around the metal center. This can influence the selectivity of catalytic reactions, for example, by favoring the formation of a specific stereoisomer. The electronic effects of the phenyl group could also modulate the Lewis acidity of the metal center, thereby affecting its catalytic activity.
Table 2: Potential Catalytic Applications for Metal Complexes of 1,3-Pentanedione, 2-methyl-1-phenyl-
| Reaction Type | Potential Role of the Complex |
| Olefin Epoxidation | Catalyst for oxygen transfer from an oxidant (e.g., H₂O₂, t-BuOOH) to the double bond. |
| Suzuki Coupling | Pre-catalyst for the formation of biaryl compounds. |
| Ring-Opening Polymerization | Initiator for the polymerization of cyclic esters like lactide. |
This table represents potential applications based on the catalytic behavior of analogous metal β-diketonate complexes.
Advanced Spectroscopic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 1,3-Pentanedione, 2-methyl-1-phenyl- by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). As a β-diketone, this compound can exist in equilibrium between its diketo and several enol tautomeric forms, a phenomenon readily studied by NMR. The solvent environment can significantly influence the position of this equilibrium. researchgate.net
The ¹H and ¹³C NMR spectra of 1,3-Pentanedione, 2-methyl-1-phenyl- are expected to show distinct signals corresponding to each unique magnetic environment within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. Electronegative atoms like oxygen cause a "deshielding" effect, shifting signals to a higher ppm value (downfield). chemguide.co.uk
¹H NMR Spectroscopy: In the diketo form, the spectrum would feature signals for the phenyl protons, the methine proton at the C2 position, the methylene (B1212753) protons of the ethyl group, and the two distinct methyl groups. The phenyl protons typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The methine proton (CH) adjacent to two carbonyl groups would be significantly deshielded. The ethyl group would present as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling. In the enol form, the appearance of a downfield enolic hydroxyl (-OH) proton signal (often broad, δ > 10 ppm) and the disappearance of the methine proton signal would be characteristic.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The most downfield signals are typically those of the carbonyl carbons (C=O), which are expected to appear in the δ 190-210 ppm range. oregonstate.edu Aromatic carbons resonate between δ 125-150 ppm. chemguide.co.uk Aliphatic carbons, such as the methyl and ethyl groups, appear in the upfield region (δ 10-50 ppm). chemguide.co.uk The presence of tautomers would result in two distinct sets of signals corresponding to the keto and enol forms.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Pentanedione, 2-methyl-1-phenyl- (Keto Form)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Phenyl (C₆H₅) | 7.2 - 8.0 | Multiplet (m) | Protons on the aromatic ring. |
| Methine (C2-H) | 4.0 - 4.5 | Quartet (q) | Deshielded by two adjacent carbonyl groups and coupled to the C2-methyl group. |
| Methylene (-CH₂CH₃) | 2.5 - 2.9 | Quartet (q) | Part of the ethyl group, adjacent to a carbonyl. |
| C2-Methyl (-CH₃) | 1.2 - 1.5 | Doublet (d) | Coupled to the C2-methine proton. |
| C5-Methyl (-CH₂CH₃) | 1.0 - 1.3 | Triplet (t) | Terminal methyl of the ethyl group. |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Pentanedione, 2-methyl-1-phenyl- (Keto Form)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C1, C3) | 195 - 210 | Two distinct signals for the two carbonyl carbons. oregonstate.educompoundchem.com |
| Phenyl (C₆H₅) | 128 - 140 | Multiple signals for the aromatic carbons. oregonstate.edu |
| Methine (C2) | 55 - 65 | Alpha-carbon between two carbonyls. |
| Methylene (C4) | 30 - 40 | Methylene carbon of the ethyl group. |
| C2-Methyl | 15 - 25 | Methyl group at the C2 position. |
| C5-Methyl | 10 - 15 | Terminal methyl of the ethyl group. chemguide.co.uk |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For 1,3-Pentanedione, 2-methyl-1-phenyl-, a COSY spectrum would show cross-peaks between the methine proton (C2-H) and the protons of its attached methyl group, as well as between the methylene and methyl protons of the ethyl group. This confirms the connectivity within these aliphatic fragments. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of carbon signals based on their known proton assignments. For instance, the proton signal of the C2-methyl group would show a cross-peak to the corresponding C2-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduyoutube.com This is exceptionally powerful for connecting different parts of the molecule. Key HMBC correlations for this compound would include:
Correlations from the C2-methyl protons to the C2, C1, and C3 carbons.
Correlations from the methylene (C4) protons to the C3 and C5 carbons.
Correlations from the ortho-protons of the phenyl ring to the C1 carbonyl carbon.
These 2D NMR techniques, used in concert, provide a complete and verified map of the compound's covalent structure.
NMR spectroscopy is a powerful quantitative tool (qNMR) for analyzing mixtures without the need for identical chemical standards. researchgate.net For β-diketones like 1,3-Pentanedione, 2-methyl-1-phenyl-, this is particularly useful for determining the ratio of the keto-enol tautomers in solution. The equilibrium between these forms is often rapid on the human timescale but slow on the NMR timescale, allowing for the observation of distinct signals for each species.
The quantification is achieved by integrating the area under specific, well-resolved NMR signals that are unique to each tautomer. sciepub.com For example, the integral of the enolic hydroxyl proton signal can be compared to the integral of the C2-methine proton of the keto form. The ratio of these integrals directly corresponds to the molar ratio of the isomers in the sample. This method allows for the rapid and accurate determination of isomeric composition under various conditions, such as in different solvents or at different temperatures. researchgate.netsciepub.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule's structure. The molecular ion (M⁺) peak for 1,3-Pentanedione, 2-methyl-1-phenyl- (C₁₂H₁₄O₂) would be observed at an m/z corresponding to its molecular weight (approximately 190 amu).
The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals. chemguide.co.uk For this compound, characteristic fragmentation pathways would involve cleavage adjacent to the carbonyl groups (alpha-cleavage). libretexts.org
Key predicted fragments include:
m/z 105: A very common and often abundant peak corresponding to the stable benzoyl cation ([C₆H₅CO]⁺), formed by cleavage between C1 and C2. libretexts.orgresearchgate.net
m/z 161: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion, resulting from cleavage between C3 and C4.
m/z 77: The phenyl cation ([C₆H₅]⁺), resulting from the loss of a CO group from the benzoyl cation.
m/z 57: The propanoyl cation ([CH₃CH₂CO]⁺), formed by cleavage between C2 and C3. chemguide.co.uk
Interactive Table 3: Predicted Major EI-MS Fragments for 1,3-Pentanedione, 2-methyl-1-phenyl-
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 190 | Molecular Ion (M⁺) | [C₁₂H₁₄O₂]⁺ | Corresponds to the molecular weight of the compound. |
| 161 | [M - C₂H₅]⁺ | [C₁₀H₉O₂]⁺ | Loss of an ethyl radical. |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | Highly stable acylium ion; often the base peak. researchgate.net |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation. |
| 57 | Propanoyl cation | [C₃H₅O]⁺ | Stable acylium ion. chemguide.co.uk |
While low-resolution MS provides nominal mass, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula.
The exact mass of 1,3-Pentanedione, 2-methyl-1-phenyl-, with the elemental formula C₁₂H₁₄O₂, is calculated to be 190.09938 Da. nih.gov An HRMS measurement yielding a value extremely close to this calculated mass (e.g., 190.0995 Da) would confirm this specific elemental composition, distinguishing it from any other combination of atoms that might have the same nominal mass of 190.
Infrared and Raman Spectroscopy for Functional Group Identification
Detailed experimental Infrared and Raman spectroscopic data for 1,3-Pentanedione, 2-methyl-1-phenyl- are not available in the reviewed literature. A general description of the expected vibrational modes based on its functional groups can be hypothesized, but cannot be substantiated with specific, measured wavenumber values, intensities, or spectral assignments for this compound.
General Expected Vibrational Modes:
Carbonyl (C=O) stretching: As a β-diketone, the compound would be expected to show strong absorption bands in the IR spectrum between 1750 and 1650 cm⁻¹. The exact position would depend on the predominant tautomeric form (keto or enol). The diketo form would show two distinct C=O stretches, while the conjugated carbonyl in the enol form would appear at a lower frequency. nih.gov
Phenyl C=C stretching: The presence of the phenyl group would result in characteristic C=C stretching vibrations in the aromatic region of the spectrum, typically around 1600-1450 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations would be expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) would appear just below 3000 cm⁻¹.
O-H stretching (enol form): If the compound exists in its enol form, a very broad absorption band corresponding to the O-H stretch would be expected in the region of 3300-2500 cm⁻¹.
Without access to the actual spectra, a data table of vibrational frequencies cannot be generated.
Single Crystal X-ray Diffraction for Definitive Molecular Structure
A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of 1,3-Pentanedione, 2-methyl-1-phenyl-. Therefore, definitive data on its crystal system, space group, unit cell dimensions, atomic coordinates, and other crystallographic parameters are not available.
This technique would provide an unambiguous three-dimensional model of the molecule, confirming the connectivity of the atoms and revealing its conformational preferences in the solid state. It would definitively establish bond lengths and angles, such as those for the C=O and C-C bonds within the diketone moiety and the orientation of the phenyl and methyl substituents. The analysis would also reveal intermolecular interactions, like hydrogen bonding or π-stacking, which govern the crystal packing.
Without a published crystal structure, a table of crystallographic data cannot be created.
Theoretical and Computational Studies on 2 Methyl 1 Phenylpentane 1,3 Dione
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-methyl-1-phenylpentane-1,3-dione. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to determine the molecule's most stable three-dimensional structure and to analyze its electronic characteristics. researchgate.netresearchgate.netnih.gov
Geometry optimization is a primary step in these calculations, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For organic molecules like 2-methyl-1-phenylpentane-1,3-dione, the B3LYP functional combined with a basis set such as 6-31G(d,p) is a widely used and reliable DFT method for obtaining accurate geometries. researchgate.netresearchgate.netinpressco.comscirp.org Ab initio methods, such as Hartree-Fock, provide an alternative approach that, while often more computationally demanding for similar accuracy, serves as a foundational method in quantum chemistry. researchgate.netmdpi.com
Once the optimized geometry is obtained, a wealth of information about the electronic structure can be derived. This includes the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key aspects of the electronic structure that are often investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.netresearchgate.netmdpi.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. mdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can reveal important information about hyperconjugative interactions and charge transfer, which contribute to the molecule's stability.
These computational approaches provide a detailed picture of the geometric and electronic properties of 2-methyl-1-phenylpentane-1,3-dione, which is essential for interpreting its spectroscopic data and predicting its chemical behavior.
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of 2-methyl-1-phenylpentane-1,3-dione is a key aspect of its chemical behavior. The molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Furthermore, as a β-dicarbonyl compound, it can exhibit keto-enol tautomerism, leading to different structural isomers that are in equilibrium. libretexts.orgresearchgate.netmasterorganicchemistry.com
Keto-Enol Tautomerism: The primary tautomers are the diketo form and the enol form. The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. libretexts.orgmasterorganicchemistry.com Computational methods can be used to calculate the relative energies of these tautomers to predict which form is more stable under different conditions.
Conformational Isomers: For each tautomer, multiple conformations can exist due to the rotation of the phenyl group, the methyl group, and the ethyl group. Theoretical methods can be employed to explore the potential energy surface (PES) associated with these rotations. A relaxed PES scan involves systematically changing a specific dihedral angle while optimizing the rest of the molecular geometry at each step. q-chem.comreadthedocs.ioresearchgate.netuni-muenchen.de This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between conformers.
The calculation of rotational barriers for groups like the methyl group provides insight into the dynamics of the molecule. nih.govmdpi.comrsc.orgmdpi.com These barriers can be determined by calculating the energy profile as the group is rotated through 360 degrees.
By mapping the potential energy surface, computational studies can provide a comprehensive understanding of the conformational landscape of 2-methyl-1-phenylpentane-1,3-dione, including the relative populations of different conformers and the energy required for their interconversion.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations can provide spectra that can be compared with experimental data to confirm the structure of a compound and to assign specific spectral features to molecular vibrations or electronic transitions.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic shielding tensors, which are then used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the chemical shifts for different possible isomers or conformers, it is possible to identify the species present in an experimental sample.
IR Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) spectra. By performing a frequency calculation on the optimized geometry of 2-methyl-1-phenylpentane-1,3-dione, a set of vibrational modes and their corresponding frequencies can be obtained. Potential Energy Distribution (PED) analysis can then be used to characterize the nature of each vibrational mode, i.e., to determine the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each vibration.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgnih.govpku.edu.cnsapub.org By calculating the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions, a theoretical UV-Vis spectrum can be generated. This can help in understanding the electronic structure of the molecule and the nature of its electronic transitions.
The following table provides a hypothetical example of how predicted spectroscopic data for 2-methyl-1-phenylpentane-1,3-dione might be presented.
| Spectroscopic Technique | Predicted Parameter | Calculated Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) of methyl proton | 2.1 |
| ¹³C NMR | Chemical Shift (ppm) of carbonyl carbon | 203.5 |
| IR | Vibrational Frequency (cm⁻¹) of C=O stretch | 1720 |
| UV-Vis | Maximum Absorption Wavelength (nm) | 280 |
Mechanistic Investigations of Organic Reactions and Ligand Substitution Processes
Computational chemistry plays a crucial role in elucidating the mechanisms of organic reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies, providing a detailed understanding of the reaction pathway.
For 2-methyl-1-phenylpentane-1,3-dione, mechanistic investigations could focus on a variety of reactions, including:
C-C Bond Formation: As a β-dicarbonyl compound, it can act as a nucleophile in reactions such as aldol (B89426) or Claisen condensations. DFT calculations can be used to model the reaction pathways of such processes. researchgate.net
Cycloaddition Reactions: The enol form of the molecule contains a carbon-carbon double bond and could potentially participate in cycloaddition reactions. Computational studies can predict the feasibility and stereoselectivity of such reactions. nih.gov
Ligand Substitution Processes: 2-methyl-1-phenylpentane-1,3-dione can act as a bidentate ligand, forming complexes with metal ions. Theoretical methods can be used to study the mechanism of ligand substitution reactions in these complexes, determining whether the reaction proceeds through an associative, dissociative, or interchange mechanism.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed, providing valuable insights into the kinetics and thermodynamics of the reaction.
Solvation Models for Understanding Solution-Phase Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for the effects of a solvent on the properties and reactivity of a solute. pyscf.org
Implicit solvation models, also known as continuum models, are a popular and computationally efficient way to include solvent effects. google.comfaccts.de In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. Some commonly used implicit solvation models include:
Polarizable Continuum Model (PCM): This is a widely used model that represents the solvent as a polarizable dielectric continuum. researchgate.net
Conductor-like Screening Model (COSMO): This model is similar to PCM but uses a slightly different approach to calculate the screening charges at the cavity surface.
Solvation Model based on Density (SMD): The SMD model is a universal solvation model that includes parameters for a wide range of solvents and is based on the solute's electron density. acs.org
These models can be used to study various aspects of the solution-phase behavior of 2-methyl-1-phenylpentane-1,3-dione, such as:
Solvent Effects on Tautomeric Equilibria: The keto-enol equilibrium of β-dicarbonyl compounds is known to be sensitive to the solvent polarity. srce.hrmissouri.educore.ac.ukresearchgate.netresearchgate.net Solvation models can be used to calculate the relative energies of the keto and enol tautomers in different solvents, allowing for the prediction of how the equilibrium will shift with a change in solvent.
Solvent Effects on Reaction Rates: Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby affecting the rate of a chemical reaction. By performing calculations with a solvation model, it is possible to obtain more accurate predictions of reaction barriers and rate constants in solution.
By incorporating solvation models into quantum chemical calculations, a more realistic and accurate description of the chemical and physical properties of 2-methyl-1-phenylpentane-1,3-dione in solution can be achieved.
Applications in Complex Organic Synthesis
Building Block for Multifunctional Compounds
The utility of 1,3-Pentanedione, 2-methyl-1-phenyl- as a building block stems from the high reactivity of its dicarbonyl moiety and the adjacent α-carbon. This framework allows for the sequential introduction of various functional groups, leading to the creation of highly derivatized and multifunctional compounds.
The carbon atom positioned between the two carbonyl groups (the α-carbon) is particularly acidic and can be readily deprotonated to form a stable enolate. This nucleophilic enolate can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as alkylations and acylations, thereby extending the molecular framework.
Furthermore, the carbonyl groups themselves are electrophilic centers, susceptible to attack by nucleophiles. A key strategy in leveraging this compound as a building block involves its transformation into more reactive intermediates. For instance, related 1,3-pentanedione derivatives can be chlorinated at the α-position using reagents like sulfuryl chloride (SO₂Cl₂). This chlorinated intermediate becomes a potent electrophile, enabling substitution reactions with a diverse array of nucleophiles, including amines, hydrazines, and thiourea. researchgate.net Such reactions facilitate the synthesis of complex structures bearing amino, hydrazino, or thiazole (B1198619) functionalities, demonstrating the compound's role in building molecular complexity.
| Precursor Moiety | Reaction Type | Resulting Functional Group/Scaffold | Potential Application |
| α-Chloro-β-diketone | Nucleophilic Substitution | 2-Amino-1,3-diketone | Pharmaceutical intermediates |
| α-Chloro-β-diketone | Condensation/Cyclization | Benzothiazole | Bioactive heterocycles |
| β-Diketone | Knoevenagel Condensation | α,β-Unsaturated dicarbonyl | Michael acceptors, dienophiles |
Intermediate in Stereoselective Syntheses
The structure of 1,3-Pentanedione, 2-methyl-1-phenyl- contains a stereocenter at the C2 position, where the methyl group is attached. This inherent chirality makes it a potentially valuable intermediate for stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a target molecule.
While specific, widely documented applications of this exact compound in stereoselective pathways are not extensively reported in peer-reviewed literature, its structural features suggest clear potential. The synthesis of 1,3-Pentanedione, 2-methyl-1-phenyl- could itself be performed stereoselectively to yield a specific enantiomer. This enantiomerically pure diketone could then be used in subsequent reactions. The existing stereocenter can influence the stereochemical outcome of reactions at nearby functional groups, a process known as substrate-controlled stereoselection. For example, the reduction of one of the carbonyl groups could proceed with a specific facial bias, leading to the preferential formation of one diastereomeric alcohol. This control is crucial in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired biological activity.
Precursor for Biologically Relevant Scaffolds (e.g., nitrogen-containing heterocycles)
One of the most significant applications of β-diketones, including 1,3-Pentanedione, 2-methyl-1-phenyl-, is in the synthesis of heterocyclic compounds. Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. mdpi.commdpi.comamazonaws.com
The 1,3-dicarbonyl motif is an ideal precursor for condensation reactions with binucleophilic reagents (molecules with two nucleophilic sites). A classic example is the Knorr pyrazole (B372694) synthesis, where a β-diketone reacts with a hydrazine (B178648) derivative. In the case of 1,3-Pentanedione, 2-methyl-1-phenyl-, reaction with phenylhydrazine (B124118) would lead to the formation of a highly substituted pyrazolone (B3327878) derivative. mdpi.com These pyrazolone scaffolds are known to possess a wide range of biological activities.
The general reaction involves the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization as the second nitrogen attacks the remaining carbonyl, and subsequent dehydration to form the stable heterocyclic ring. Other binucleophiles like urea (B33335), thiourea, and amidines can be used to synthesize other important heterocyclic systems such as pyrimidines and diazepines. mdpi.com
| Binucleophile | Resulting Heterocyclic Scaffold | Biological Relevance |
| Hydrazine / Substituted Hydrazines | Pyrazole / Pyrazolone | Anti-inflammatory, Analgesic |
| Urea / Thiourea | Pyrimidine / Thiouracil | Antiviral, Anticancer |
| Hydroxylamine | Isoxazole | Antibacterial, Antifungal |
| Guanidine | Aminopyrimidine | Kinase inhibitors |
Role in Catalyst Development (e.g., as a ligand in metal catalysis)
The two oxygen atoms of the 1,3-dicarbonyl system in 1,3-Pentanedione, 2-methyl-1-phenyl- are perfectly positioned to act as a bidentate chelating ligand for a wide variety of metal ions. nih.govresearchgate.net Upon deprotonation of the acidic α-carbon, the resulting enolate can coordinate to a metal center through both oxygen atoms, forming a stable six-membered ring. This chelate effect leads to the formation of highly stable metal complexes.
These metal complexes have significant applications in catalysis. The coordination of the diketonate ligand to the metal can modify its electronic properties, solubility, and steric environment, thereby tuning its catalytic activity and selectivity. For example, complexes of transition metals like palladium, platinum, cobalt, and nickel with diketonate ligands are used in various organic transformations. researchgate.netasianpubs.org
Derivatives of this compound, such as the pyrazolone heterocycles formed in section 8.3, can also act as effective ligands. For instance, 4-acyl-pyrazolone derivatives are known to form stable octahedral complexes with transition metals such as Co(II), Ni(II), and Cu(II), where the ligand coordinates through the azomethine nitrogen and the keto oxygen. mdpi.com These complexes themselves are investigated for their catalytic potential and unique material properties.
| Metal Ion | Typical Coordination Geometry | Potential Catalytic Application |
| Copper (II) | Square Planar / Octahedral | Oxidation, Lewis Acid Catalysis |
| Palladium (II) | Square Planar | Cross-coupling reactions |
| Nickel (II) | Square Planar / Octahedral | Polymerization, Reduction |
| Cobalt (II) | Tetrahedral / Octahedral | Hydroformylation, Oxidation |
| Iron (III) | Octahedral | Lewis Acid Catalysis |
Conclusion and Future Perspectives
Summary of Academic Research Contributions
A comprehensive review of academic databases indicates a notable absence of dedicated research articles focusing on 1,3-Pentanedione, 2-methyl-1-phenyl-. Its mention is primarily found in chemical catalogs and databases which provide fundamental data.
Table 1: Basic Compound Information for 1,3-Pentanedione, 2-methyl-1-phenyl-
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-1-phenylpentane-1,3-dione |
| CAS Number | 13618-19-4 |
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
This data is compiled from publicly available chemical databases.
Academic contributions to the broader class of β-diketones are extensive, covering their synthesis through methods like the Claisen condensation and their application as versatile intermediates in organic synthesis. nih.govijpras.com These compounds are known for their ability to form stable metal complexes and are valuable precursors for the synthesis of various heterocyclic compounds. mdpi.com However, specific studies detailing the unique contributions of the methyl and phenyl substitutions in 1,3-Pentanedione, 2-methyl-1-phenyl- to this general reactivity are not apparent.
Outstanding Challenges in Synthetic and Mechanistic Aspects
The synthesis of α-substituted β-diketones can present challenges related to selectivity and reaction control. For 1,3-Pentanedione, 2-methyl-1-phenyl-, key challenges that would need to be addressed in future research include:
Regioselectivity: In typical Claisen condensations for the synthesis of β-diketones, achieving specific α-alkylation can be challenging due to the presence of two acidic α-protons in the parent diketone. The development of synthetic routes that allow for the precise introduction of the methyl group at the C2 position would be a significant contribution.
Reaction Optimization: Establishing optimal reaction conditions, including the choice of base, solvent, and temperature, to maximize the yield and purity of 1,3-Pentanedione, 2-methyl-1-phenyl- is a fundamental synthetic challenge that remains to be systematically investigated.
Mechanistic Elucidation: The detailed reaction mechanisms for the formation of this compound, as well as its subsequent reactions, are yet to be studied. Understanding the role of the phenyl and methyl groups in influencing the keto-enol tautomerism and the nucleophilicity of the α-carbon would provide valuable insights into its chemical behavior.
Emerging Research Directions and Interdisciplinary Potential
The unique structural features of 1,3-Pentanedione, 2-methyl-1-phenyl- suggest several promising avenues for future research with potential interdisciplinary applications.
Future research should focus on exploring the reactivity of the dicarbonyl moiety and the activated α-position. Potential areas of investigation include:
Coordination Chemistry: Investigating the ability of 1,3-Pentanedione, 2-methyl-1-phenyl- to act as a ligand for various metal ions could lead to the development of novel catalysts or materials with interesting magnetic or optical properties.
Heterocyclic Synthesis: Its use as a precursor for the synthesis of substituted pyrazoles, isoxazoles, and other heterocyclic systems could be a fruitful area of research, potentially leading to compounds with biological activity.
Computational chemistry could play a pivotal role in predicting the properties and reactivity of 1,3-Pentanedione, 2-methyl-1-phenyl- and its derivatives.
Table 2: Potential Areas for Computational Investigation
| Research Area | Objective |
|---|---|
| Tautomeric Equilibrium | Predict the relative stability of the keto and enol forms and how it is influenced by solvent and substituents. |
| Reaction Energetics | Calculate the activation barriers for potential synthetic routes and reactions to guide experimental work. |
| Derivative Design | In silico design of novel derivatives with tailored electronic and steric properties for specific applications. |
These computational studies would accelerate the discovery of new applications and provide a deeper understanding of the molecule's fundamental properties.
Future synthetic work should prioritize the development of environmentally benign methods for the preparation of 1,3-Pentanedione, 2-methyl-1-phenyl-. This could involve:
Green Solvents: Exploring the use of water or other sustainable solvents to replace traditional volatile organic compounds.
Catalytic Methods: Developing catalytic approaches, such as those using organocatalysts or earth-abundant metal catalysts, to improve the efficiency and reduce the environmental impact of the synthesis. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 2-methyl-1-phenyl-1,3-pentanedione, and how should data interpretation be approached?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use H-NMR to identify proton environments (e.g., methyl, phenyl, and diketone groups). C-NMR can resolve carbonyl carbons (δ ~200 ppm) and aromatic carbons. Multiplicity in DEPT-135 helps distinguish CH groups .
-
Infrared (IR) Spectroscopy : Confirm diketone C=O stretching vibrations (1650–1800 cm). Aromatic C-H stretches (~3000–3100 cm) and methyl group vibrations (~2850–2950 cm) provide additional structural insights .
-
Mass Spectrometry (MS) : Analyze fragmentation patterns to verify molecular ion peaks (e.g., [M]) and key fragments like phenyl or diketone cleavage products .
-
Data Cross-Validation : Compare spectral data with computational predictions (e.g., density functional theory for IR/NMR) and literature analogs (e.g., 3-methyl-2,4-pentanedione ).
- Table 1: Key Spectral Signatures
| Technique | Target Groups | Expected Signals |
|---|---|---|
| H-NMR | Phenyl protons | δ 7.2–7.5 (multiplet) |
| C-NMR | Carbonyl carbons | δ 195–210 (doublet) |
| IR | C=O stretches | 1670–1750 cm (strong) |
Q. What synthetic routes are effective for preparing 2-methyl-1-phenyl-1,3-pentanedione?
- Methodological Answer :
- Claisen Condensation : React ethyl acetoacetate with phenylacetyl chloride in the presence of a base (e.g., NaH) to form the diketone backbone. Acidic workup removes protecting groups .
- Oxidative Methods : Use Mn(OAc) to oxidize 2-methyl-1-phenyl-1-penten-3-one, ensuring ketone formation at the 1,3-positions .
- Yield Optimization : Monitor reaction progress via TLC (hexane/ethyl acetate) and purify via column chromatography. Typical yields range from 50–70% depending on steric hindrance .
Q. How should researchers address stability and storage challenges for this compound?
- Methodological Answer :
- Storage Conditions : Store in amber vials at 2–8°C under inert gas (N/Ar) to prevent diketone enolization or oxidation. Desiccants (e.g., silica gel) minimize moisture absorption .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products (e.g., hydrolyzed diketones) .
Advanced Research Questions
Q. What strategies mitigate selectivity issues in the synthesis of 2-methyl-1-phenyl-1,3-pentanedione?
- Methodological Answer :
- Steric Control : Introduce bulky ligands (e.g., L-proline) during condensation to direct regioselectivity and reduce byproducts like 1,2-diketones .
- Catalytic Asymmetry : Use chiral catalysts (e.g., BINAP-Ru complexes) to enforce enantioselectivity in intermediates, though this is less critical for symmetric diketones .
- Computational Modeling : Apply DFT calculations to predict transition-state energies and optimize reaction pathways (e.g., Gibbs free energy barriers for competing routes) .
Q. How can researchers resolve contradictions in spectral data for structurally similar diketones?
- Methodological Answer :
- Isotopic Labeling : Synthesize C-labeled analogs to distinguish overlapping C-NMR signals (e.g., differentiating methyl vs. aryl carbons) .
- 2D NMR Techniques : Utilize HSQC and HMBC to correlate protons with carbons, resolving ambiguities in crowded spectral regions (e.g., phenyl vs. diketone environments) .
- Comparative Analysis : Cross-reference with databases (e.g., PubChem ) or analogs like 3-methyl-2,4-pentanedione to validate assignments.
Q. What emerging applications exist for 2-methyl-1-phenyl-1,3-pentanedione in medicinal chemistry?
- Methodological Answer :
- Antimicrobial Studies : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays, noting MIC values. The diketone moiety may disrupt membrane integrity .
- Drug Delivery Systems : Evaluate its use as a photoinitiator in polymer-based nanoparticles for controlled drug release, leveraging UV-triggered crosslinking .
- Toxicity Profiling : Conduct MTT assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity thresholds before in vivo testing .
Data Contradiction Analysis Example
- Issue : Discrepancies in reported H-NMR chemical shifts for methyl groups.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
